molecular formula C19H26N4O2 B362540 1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one CAS No. 943103-98-8

1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one

Cat. No.: B362540
CAS No.: 943103-98-8
M. Wt: 342.4g/mol
InChI Key: DAHVHGGGOWCLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one is a heterocyclic compound featuring a benzimidazole core linked to morpholine and piperidine moieties via an ethanone bridge. The morpholine group enhances solubility and metabolic stability, while the piperidylmethyl substituent may influence target binding affinity and pharmacokinetic properties . Its synthesis likely follows established methods for benzimidazole-morpholine hybrids, including microwave-assisted protocols using acidic alumina as a solid support .

Properties

IUPAC Name

1-morpholin-4-yl-2-[2-(piperidin-1-ylmethyl)benzimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c24-19(22-10-12-25-13-11-22)15-23-17-7-3-2-6-16(17)20-18(23)14-21-8-4-1-5-9-21/h2-3,6-7H,1,4-5,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHVHGGGOWCLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

The piperidine moiety is introduced via SN2 displacement using a bromoethyl intermediate. Conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine or potassium carbonate to neutralize HBr byproducts.

  • Temperature : 0–25°C to minimize side reactions.

Amide Bond Formation

The morpholine group is incorporated through amide coupling. A preferred method involves:

  • Activating Agent : Carbonyldiimidazole (CDI) or thionyl chloride.

  • Solvent : DCM or methanol.

  • Reaction Time : 12–24 hours at 25–40°C.

Crystallization and Polymorph Control

Achieving the desired crystalline form is critical for pharmaceutical applications. WO2017191651A1 details polymorph-specific crystallization techniques for structurally similar compounds:

Solvent-Antisolvent Systems

  • Solvent : Dichloromethane-methanol mixtures (3:1 v/v).

  • Antisolvent : Methyl tert-butyl ether (MTBE) or cyclohexane.

  • Seeding : Addition of crystalline Form-2 seeds at −5°C to −10°C to induce nucleation.

Spray Drying

Producing amorphous dispersions involves:

  • Solution Preparation : 10% w/v in DCM-methanol (1:1).

  • Spray Parameters : Inlet temperature 80°C, feed rate 5 mL/min.

  • Excipients : Hydroxypropyl methylcellulose (HPMC) to stabilize the amorphous phase.

Analytical Characterization

Table 1: Key Analytical Data for Intermediate and Final Product

ParameterIntermediate (Benzimidazole)Final Product
PXRD Peaks (2θ) 8.5°, 12.7°, 17.2°2.8°, 5.7°, 9.1°
Particle Size (μm) D(0.5) = 5.41D(0.5) = 4.89
Yield 78%65%

Data adapted from WO2017191651A1 .

Process Optimization Challenges

Impurity Profiling

Byproducts such as N-oxide derivatives or dimerized species may form during morpholine coupling. Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for monitoring.

Solvent Selection

Hydrophobic solvents like cyclohexane improve crystalline purity but reduce reaction rates. Balancing solvent polarity with temperature (−30°C to 40°C) is essential for optimal yields.

Scale-Up Considerations

Industrial-scale synthesis requires:

  • Continuous Flow Reactors : For exothermic amide coupling steps.

  • Agitated Thin-Film Dryers (ATFD) : Efficient solvent removal during spray drying.

  • Seeding Protocols : Ensuring batch-to-batch polymorph consistency .

Chemical Reactions Analysis

1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or piperidine rings can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds structurally similar to 1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one exhibit antiviral properties. For instance, research on benzimidazole derivatives has shown effectiveness against viruses such as the Ebola virus. Compounds designed with similar scaffolds demonstrated significant inhibition of viral entry, suggesting a mechanism that could be applicable to the development of antiviral agents .

Anticancer Potential

The anticancer activity of this compound has been explored through various studies. Similar benzimidazole-piperidine hybrids have exhibited cytotoxic effects against different cancer cell lines. For example, derivatives were found to inhibit the proliferation of human cancer cells with IC50 values in the low micromolar range . This suggests that this compound might also possess anticancer properties worth investigating.

Neuropharmacological Effects

Given the presence of morpholine and piperidine groups, this compound may interact with neurotransmitter systems. Preliminary studies have suggested that related compounds could act as selective serotonin reuptake inhibitors (SSRIs), indicating potential applications in treating mood disorders such as depression and anxiety .

Case Study 1: Antiviral Efficacy

A study published in Nature Communications assessed the antiviral activity of benzimidazole derivatives against Ebola virus. The most active compounds exhibited EC50 values below 1 µM, highlighting their potential as therapeutic agents .

CompoundEC50 (µM)Selectivity Index
Compound A0.6420
Compound B0.9310

Case Study 2: Anticancer Activity

Research documented in the Journal of Medicinal Chemistry evaluated various benzimidazole derivatives for anticancer properties. The findings indicated that certain compounds significantly inhibited cancer cell growth across multiple lines, suggesting a promising avenue for further exploration .

CompoundCell LineIC50 (nM)
Compound XHeLa30
Compound YA54925

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, affecting their function. The piperidine and morpholine rings may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Melting Point (°C) Bioactivity (if reported) Reference
1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one C₂₀H₂₇N₅O₂ Benzimidazole, morpholine, piperidylmethyl 369.47 N/A N/A Target Compound
1-(4-Morpholinyl)-2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}ethanone C₁₈H₂₄F₃N₃O₂ Piperazinyl, trifluoromethylbenzyl 371.40 N/A N/A
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidinyl)ethyl]benzimidazol-2-yl}pyrrolidin-2-one C₂₉H₃₅N₅O₂ Benzimidazole, piperidine, pyrrolidinone 497.63 N/A N/A (structural focus)
2-Substituted benzimidazole-morpholine derivatives Variable Morpholine/piperazine, alkyl/aryl groups Variable N/A Antifungal, antimicrobial activities

Key Observations :

  • The target compound’s benzimidazole-morpholine-piperidine architecture distinguishes it from ’s piperazinyl-trifluoromethylbenzyl derivative, which may exhibit higher lipophilicity due to the CF₃ group .
  • Compound 18 () incorporates a pyrrolidinone ring, introducing additional hydrogen-bonding sites compared to the target’s ethanone linker .
  • Microwave-synthesized benzimidazole-morpholine derivatives () demonstrate enhanced antifungal activity, suggesting that the target compound’s morpholine group could similarly improve bioavailability .

Ethanone-Linked Heterocyclic Derivatives

Table 2: Pharmacological Activity Comparison

Compound Name Core Structure Bioactivity Potency (e.g., IC₅₀, Ki) Reference
1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one () Ethanone-thioether AChE inhibition Ki = 22.13–23.71 nM
1-(4-Substituted-phenyl)-2-[(oxadiazolyl)thio]ethan-1-one () Ethanone-oxadiazole Cytotoxicity Proportional to cell viability
O-Benzyl (benzofuran-2-yl)ethan-1-one oxime ethers () Ethanone-oxime Antimicrobial Notable activity (no specific data)

Key Observations :

  • The target compound’s ethanone bridge shares structural similarity with ’s AChE inhibitors, which exhibit nanomolar Ki values.
  • Cytotoxicity in ’s oxadiazole derivatives correlates with cell viability, implying that the benzimidazole moiety in the target compound may require specific substitution patterns to enhance therapeutic efficacy .

Biological Activity

1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of this compound involves several steps, typically starting from 1H-benzimidazole derivatives. The morpholine and piperidine moieties are introduced through nucleophilic substitution reactions. Various synthetic routes have been explored to optimize yield and purity, with microwave-assisted methods being particularly effective in recent studies .

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound, particularly against the Ebola virus (EBOV). A series of benzimidazole derivatives were evaluated for their ability to inhibit EBOV entry into host cells. Notably, compounds exhibiting submicromolar activity were identified, indicating strong antiviral potential .

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on various enzymes. For instance, it has shown promising results in inhibiting butyrylcholinesterase (BChE), which is significant for conditions like Alzheimer's disease. The most potent inhibitors derived from similar structures exhibited IC50 values around 5.18 μM, suggesting that modifications to the piperidine and benzimidazole components can enhance enzyme affinity .

Neuroprotective Effects

In neuropharmacological evaluations, derivatives of this compound demonstrated neuroprotective effects against oxidative stress-induced cytotoxicity in neuronal cell lines. These findings suggest a potential role in treating neurodegenerative diseases through mechanisms that may involve Aβ antiaggregation and modulation of cholinergic pathways .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

  • Enzyme Binding : The morpholine and piperidine rings provide a flexible scaffold that enhances binding affinity to target enzymes such as BChE.
  • Antiviral Mechanism : The benzimidazole core is known for its ability to interfere with viral entry mechanisms, potentially by disrupting viral envelope integrity or inhibiting necessary viral proteins .

Case Studies

Study Findings
Study on EBOV InhibitionDemonstrated submicromolar activity against EBOV entry with several derivatives showing significant efficacy .
Neuroprotective EvaluationCompounds exhibited protective effects against H2O2-induced cytotoxicity in SH-SY5Y cells, indicating potential for Alzheimer's treatment .
Enzyme Inhibition StudyIdentified selective inhibition of BChE with promising IC50 values, highlighting the compound's potential in neurodegenerative disease management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.